Semivioxanthin

概要

説明

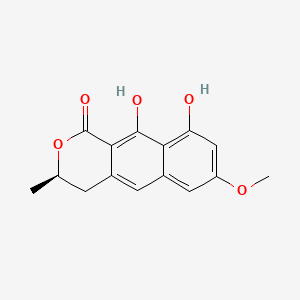

Semivioxanthin is a naphthopyrone compound isolated from the fungus Cryptosporiopsis abietina . It exhibits abscisic activity against Hinoki cypress leaves and antifungal activity against Cladosporium herbarum . The structure of this compound is characterized by a 3,4-dihydro-9,10-dihydroxy-7-methoxy-3-methyl-1-oxo-1H-naphtho[2,3-c]pyran framework .

準備方法

Semivioxanthin can be synthesized via a polyketide intermediate . The synthetic route involves the intermediate 3,5,7,9,11-pentaoxotridecanedioate, one of whose ketone groups is protected as a ketal of o-phenylenedimethanol The reaction conditions for this synthesis include the use of specific reagents and solvents to achieve the desired product

化学反応の分析

Semivioxanthin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydro derivatives .

科学的研究の応用

Chemical Properties and Structure

Semivioxanthin, a naphthopyrone derivative, exhibits unique structural characteristics that contribute to its biological activities. Its molecular formula is , and it features a complex arrangement of functional groups that enhance its interaction with biological targets.

Antimicrobial Properties

This compound has demonstrated antifungal activity against various pathogens. For instance, it was isolated from Cryptosporiopsis abietina and shown to exhibit antifungal effects against Cladosporium herbarum, indicating its potential use as a natural fungicide in agriculture . Additionally, this compound has been evaluated for its antibacterial properties, showing efficacy against several bacterial strains.

Immunomodulatory Effects

Research indicates that this compound possesses immunoregulatory properties. A study conducted on mouse macrophages revealed that treatment with this compound resulted in the degradation of IκB alpha, leading to the activation of nuclear factor-kappaB (NF-κB) and subsequent upregulation of tumor necrosis factor-alpha (TNF-α) and co-stimulatory molecules such as CD80 and CD86 . This suggests its potential application in enhancing immune responses.

Antiproliferative Activity

This compound has also been implicated in antiproliferative activities against cancer cells. In studies involving various cancer cell lines, this compound exhibited significant inhibition of cell growth, making it a candidate for further development as an anticancer agent .

Antifungal Efficacy

A study isolated this compound from marine-derived fungi and assessed its antifungal activity against Cladosporium herbarum. The results demonstrated a clear inhibitory effect, suggesting potential agricultural applications as a biopesticide .

Immunomodulation in Macrophages

In vitro experiments showed that this compound enhances TNF-α production through NF-κB signaling pathways in RAW264.7 macrophages. This finding supports its potential use in therapeutic strategies aimed at modulating immune responses .

Antiproliferative Effects on Cancer Cells

Research involving breast cancer cell lines indicated that this compound induces apoptosis and inhibits fatty acid synthase activity, highlighting its promise as an anticancer compound .

Data Tables

| Activity | Target | Source | Outcome |

|---|---|---|---|

| Antifungal | Cladosporium herbarum | Cryptosporiopsis abietina | Significant inhibition of fungal growth |

| Immunomodulatory | Mouse macrophages | Marine-derived fungus | Enhanced TNF-α production via NF-κB pathway |

| Antiproliferative | Breast cancer cells | Various studies | Induction of apoptosis; inhibition of growth |

作用機序

The mechanism of action of semivioxanthin involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting the growth of fungi through disruption of cell wall synthesis and function . The abscisic activity of this compound is mediated through its interaction with plant hormone receptors, leading to changes in gene expression and physiological responses .

類似化合物との比較

Semivioxanthin is similar to other naphthopyrone compounds, such as xanthomegnin and orthosporin . it is unique due to its specific stereochemistry and bioactivity . While xanthomegnin and orthosporin also exhibit antifungal properties, this compound’s abscisic activity sets it apart . Other similar compounds include violaxanthin and antheraxanthin, which are involved in the xanthophyll cycle in photosynthetic organisms .

生物活性

Semivioxanthin is a naphthopyrone compound primarily isolated from various natural sources, including marine fungi and plants. This article explores its biological activities, focusing on its immunoregulatory, antifungal, and abscisic properties, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by its complex naphthalene structure, which contributes to its biological activities. The first synthesis of this compound was achieved through a polyketide pathway, involving the condensation of specific intermediates that ultimately resulted in the formation of this compound .

Immunoregulatory Activity

Research has demonstrated that this compound exhibits significant immunoregulatory effects. A study conducted on mouse RAW264.7 macrophages revealed that this compound enhances the production of tumor necrosis factor-alpha (TNF-α) and promotes the expression of co-stimulatory molecules such as CD80, CD86, and major histocompatibility complex class II (MHC II) .

The mechanism underlying these effects involves the activation of the nuclear factor-kappaB (NF-kB) signaling pathway. Upon treatment with this compound, degradation of IkappaB alpha occurs, leading to the nuclear translocation of the p65 subunit of NF-kB. Inhibition studies indicated that blocking NF-kB and mitogen-activated protein kinase (MAPK) pathways significantly reduced the immunomodulatory effects of this compound . This suggests a robust interaction between this compound and immune signaling pathways.

Antifungal Activity

This compound has also been identified as an antifungal agent. A study reported its effectiveness against various fungal pathogens, including Cladosporium herbarum. The compound demonstrated potent antifungal activity, indicating its potential application in agricultural settings to combat fungal diseases .

Abscisic Activity

In addition to its immunological and antifungal properties, this compound exhibits abscisic activity. A notable study highlighted its ability to affect plant physiology by demonstrating abscisic activity against Hinoki cypress leaves . This suggests that this compound may play a role in plant stress responses, potentially influencing growth and development under adverse conditions.

Case Studies

- Immunological Response : In a controlled laboratory setting, this compound was administered to RAW264.7 macrophages. The results indicated a marked increase in TNF-α production and upregulation of co-stimulatory molecules, reinforcing its role as an immunomodulator.

- Fungal Resistance : Field studies involving crops treated with this compound showed reduced incidence of fungal infections compared to untreated controls, highlighting its practical application in agriculture.

- Plant Stress Management : Experiments with Hinoki cypress treated with this compound revealed enhanced resilience to environmental stressors, suggesting potential uses in horticulture for improving plant health.

Summary Table of Biological Activities

特性

IUPAC Name |

(3R)-9,10-dihydroxy-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5/c1-7-3-8-4-9-5-10(19-2)6-11(16)12(9)14(17)13(8)15(18)20-7/h4-7,16-17H,3H2,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNCKEBBYADFPQ-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220754 | |

| Record name | Semivioxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70477-26-8 | |

| Record name | Semivioxanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070477268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Semivioxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。